molecular formula C24H19ClFNO5S B2976251 3-(4-chlorobenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one CAS No. 866873-11-2

3-(4-chlorobenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one

Cat. No.: B2976251
CAS No.: 866873-11-2
M. Wt: 487.93
InChI Key: HZQRCBSAHUSXAI-UHFFFAOYSA-N
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Description

3-(4-chlorobenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with chlorobenzenesulfonyl and fluorophenylmethyl groups, along with methoxy groups at positions 6 and 7.

Mechanism of Action

Preparation Methods

The synthesis of 3-(4-chlorobenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the sulfonyl group: The chlorobenzenesulfonyl chloride can be introduced through a sulfonylation reaction, where the sulfonyl chloride reacts with the quinoline derivative in the presence of a base.

    Addition of the fluorophenylmethyl group: This step can involve a Friedel-Crafts alkylation reaction, where the quinoline derivative reacts with a fluorophenylmethyl halide in the presence of a Lewis acid catalyst.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

3-(4-chlorobenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the quinoline core or the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or halogenated positions, using reagents like sodium methoxide or potassium cyanide.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of ester or amide bonds within the compound, forming simpler derivatives.

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound may serve as a probe or inhibitor in biochemical assays, helping to study enzyme functions and interactions.

    Industry: It can be used in the production of specialty chemicals, dyes, and materials with specific properties.

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives with various substituents. For example:

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinidine: An antiarrhythmic agent used in the treatment of heart conditions.

    Camptothecin: A natural product with anticancer properties, featuring a quinoline-like structure.

Compared to these compounds, 3-(4-chlorobenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one is unique due to its specific substituents, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClFNO5S/c1-31-21-11-19-20(12-22(21)32-2)27(13-15-3-7-17(26)8-4-15)14-23(24(19)28)33(29,30)18-9-5-16(25)6-10-18/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQRCBSAHUSXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClFNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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